Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride
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Overview
Description
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a chemical compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are known for their unique chemical structure, versatility, and biological properties. They have gained significant attention in various research fields, including materials science, pharmaceuticals, and optoelectronics .
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride is a complex compound with a significant structural component of a large number of agrochemicals and pharmaceuticals . .
Mode of Action
It’s worth noting that compounds with similar structures have been used in the development of covalent inhibitors, which work by forming a covalent bond with their target, leading to irreversible inhibition .
Biochemical Pathways
Similar compounds have been used in the development of novel kras g12c inhibitors, which are involved in the ras/mapk pathway, a critical signaling pathway in cell proliferation .
Result of Action
Similar compounds have shown potential as potent anticancer agents for kras g12c-mutated cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride typically involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common method is the [4 + 1] dehydrocyclization of pyridin-2-ylmethanamines and aldehydes mediated by carbon tetrabromide (CBr4). This method is practical, with a wide substrate scope, functional group tolerance, and mild reaction conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclocondensation reactions. These methods are optimized for high yield and purity, utilizing readily available starting materials and efficient reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as iodine or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: This reaction often involves nucleophilic or electrophilic substitution, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Iodine, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazo[1,5-a]pyridine derivatives with different functional groups, while reduction reactions typically produce reduced forms of the compound .
Scientific Research Applications
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of optoelectronic devices, sensors, and other advanced materials
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-1-ylmethanamine hydrochloride can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its anti-tuberculosis and anti-cancer properties.
Imidazo[1,5-a]pyrimidine: Used in the development of pharmaceuticals and agrochemicals.
Imidazo[1,2-a]pyrazine: Investigated for its potential as an anti-inflammatory and anti-viral agent .
The uniqueness of this compound lies in its specific chemical structure and the versatility of its applications in various research fields.
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-1-ylmethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-5-7-8-3-1-2-4-11(8)6-10-7;/h1-4,6H,5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFALWTIAWAOAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=CN2C=C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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